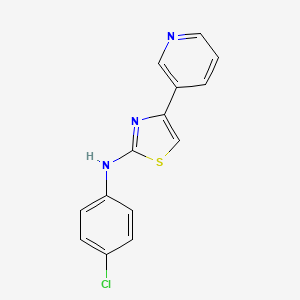

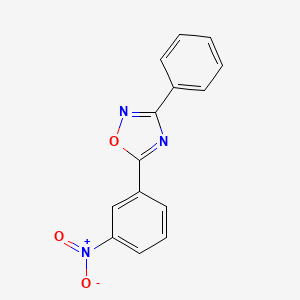

N-(2-ethylphenyl)-5-isobutyl-3-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-5-isobutyl-3-isoxazolecarboxamide, commonly known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. CB2 receptors are primarily expressed in immune cells and have been found to play a role in inflammation, pain, and immune function. A-836,339 has been the subject of scientific research for its potential therapeutic applications in various diseases.

Scientific Research Applications

Isoxazole Derivatives as Immunomodulatory Agents

Isoxazole derivatives, such as leflunomide and its metabolites, have been studied for their immunosuppressive properties. They are noted for their ability to inhibit dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, which is essential for immune cell functions. This mechanism suggests potential applications in developing treatments for autoimmune diseases and in organ transplantation protocols (Knecht & Löffler, 1998).

Synthetic Applications in Heterocycle Formation

Research on isoxazole derivatives includes their use as building blocks in synthesizing complex heterocycles. Radical cyclization reactions involving aryl radicals derived from isoxazole precursors have been employed to create tri- and tetra-cyclic compounds, showcasing the versatility of isoxazole derivatives in synthetic organic chemistry (Allin et al., 2005).

Anticancer Potential of Isoxazole Compounds

Some isoxazole derivatives have been evaluated for their anticancer activity, particularly against colon cancer. These studies indicate that certain N-phenyl-5-carboxamidyl isoxazoles can inhibit STAT3 phosphorylation, a mechanism involved in cancer cell proliferation and survival. This highlights the potential of isoxazole derivatives in cancer therapy, especially in targeting signaling pathways critical for tumor growth (Shaw et al., 2012).

Antiprotozoal and Antifungal Applications

Isoxazole derivatives have also been investigated for their antiprotozoal and antifungal activities. Certain compounds exhibit significant inhibitory effects against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases such as trypanosomiasis and malaria (Patrick et al., 2007).

properties

IUPAC Name |

N-(2-ethylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-12-7-5-6-8-14(12)17-16(19)15-10-13(20-18-15)9-11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPQCRIILOPWLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=NOC(=C2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone](/img/structure/B5505405.png)

![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)

![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)

![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)

![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)

![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505450.png)

![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)

![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)

![methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)